molecular formula C7H6N4O2 B2530530 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1715119-46-2

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2530530
CAS RN: 1715119-46-2
M. Wt: 178.151
InChI Key: XQIZRSFAUCUKGO-UHFFFAOYSA-N
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Description

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine family, a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The specific substitution pattern of a methyl group and a nitro group on the triazolopyridine core suggests unique chemical and physical properties that could be leveraged in various chemical reactions and biological interactions.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of 3-substituted analogues . Another method for synthesizing tri

Scientific Research Applications

Acylation and Synthesis of Derivatives

The compound 3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine and its derivatives can be synthesized through various chemical reactions. One such method involves the acylation of heteroaromatic amines, leading to the formation of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. This process involves cyanoacetylation reactions of amines and subsequent cyclization of the formed cyanoacetamides. Microwave irradiation conditions and the use of zeolites as catalysts are integral to these synthesis processes (Ibrahim et al., 2011).

Transformation and Reduction

Another study explored the transformation of specific pyridine derivatives, which unexpectedly yielded 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide. This compound, upon reduction with iron in acetic acid, produced 4-amino-1,2,3-triazolo[4,5-c]pyridine (Yutilov & Smolyar, 2004).

Biological Activities and Applications

Antibacterial Agents

The oxidation of certain pyridyl and quinylhydrazones yielded derivatives of 1,2,4-triazolo[4,3-a]pyridines and 1,2,4-triazolo[4,3-a]quinolines, which showcased significant antibacterial activity. One compound, in particular, demonstrated higher antibacterial activity than some commercial antibiotics against Salmonella typhi, indicating its potential as a robust antibacterial agent (Sadana et al., 2003).

Density Functional Theory (DFT) Study and Molecular Structure

DFT studies have been utilized to understand the regioselectivity of ring closure in certain triazolo[4,3-a]pyridine derivatives. These studies help in accurately predicting chemical shift values and aiding in the assignment of the final structure, which is crucial for developing novel compounds with specific characteristics (Mozafari et al., 2016).

Neuroblastoma Differentiation Activity

Certain synthesized triazoles demonstrated promising anticancer activity by inducing differentiation in neuroblastoma cancer cells. This finding is significant due to the urgent need for novel differentiation agents for neuroblastoma therapy, showcasing the potential therapeutic applications of these compounds (Aksenov et al., 2020).

Structural Analysis and Synthon Formation

Vibrational Dynamics and Molecular Structure

Research involving density functional theory (DFT) has been conducted to determine the molecular structure, vibrational energy levels, and potential energy distribution of certain triazolo[4,5-b]pyridine derivatives. The role of hydrogen bond formation in the stabilization of the structure of these compounds was discussed, with the substitution place of the methyl group at the pyridine ring influencing the proton position of the NH group at the triazole unit (Lorenc et al., 2007).

Supramolecular Synthon Formation

The unique electronic and intermolecular interactional characteristics of certain substituents in triazolopyridine derivatives exert distinct influences on their crystal structures. This leads to the formation of diverse supramolecular synthons, which are critical for understanding the pharmaceutical development and application in crystal engineering of these compounds (Chai et al., 2019).

Future Directions

The future directions for the study of 1,2,4-triazolo[4,3-a]pyridine derivatives could involve further exploration of their potential biological activities and the development of new synthetic methodologies . This could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

properties

IUPAC Name

3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-8-9-7-3-2-6(11(12)13)4-10(5)7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIZRSFAUCUKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

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